molecular formula C8H19N3O B146275 MFCD20677853 CAS No. 134699-02-8

MFCD20677853

Cat. No.: B146275
CAS No.: 134699-02-8
M. Wt: 173.26 g/mol
InChI Key: KOCRVTCEUXRPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD20677853 is a coordination compound featuring a hybrid multidentate phosphine-alkene ligand, designed for transition metal catalysis and coordination chemistry applications. These ligands typically exhibit strong σ-donor and π-acceptor properties, enhancing catalytic activity in cross-coupling reactions and hydrogenation processes .

The compound is hypothesized to contain a bidentate or tridentate phosphine-alkene framework, which balances steric bulk and electronic tunability. Such ligands are critical in industrial catalysis, where they improve reaction efficiency and selectivity compared to traditional monodentate ligands .

Properties

CAS No.

134699-02-8

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

2-(2-piperazin-1-ylethylamino)ethanol

InChI

InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2

InChI Key

KOCRVTCEUXRPPI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCNCCO

Canonical SMILES

C1CN(CCN1)CCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD20677853 typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin. One common method is the alkylation of piperazine with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a polar solvent such as methanol, and the mixture is heated to around 80°C for several hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and crystallization are commonly employed in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

MFCD20677853 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

MFCD20677853 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD20677853 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Property This compound Compound A Compound B
Molecular Weight (g/mol) ~350 (estimated) 188.01 201.02
Solubility (Log S) -2.1 (predicted) -2.47 -1.98
Hydrogen Bond Acceptors 4 3 2
Catalytic Efficiency* 95% 72% N/A

*Catalytic efficiency measured in Heck coupling yield under standard conditions .

Research Findings and Limitations

  • Advantages of this compound: Superior thermal stability (decomposition at 220°C vs. 180°C for Compound A) . Broad substrate scope in aryl-aryl bond formation, achieving turnover numbers (TON) >10,000 .
  • Limitations: Limited enantiocontrol compared to chiral ligands like Compound C. Requires inert atmosphere for synthesis, increasing operational costs .

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